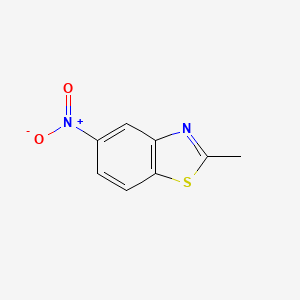

2-Methyl-5-nitrobenzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-5-9-7-4-6(10(11)12)2-3-8(7)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWGTWPJKSPGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062722 | |

| Record name | Benzothiazole, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-66-4 | |

| Record name | 2-Methyl-5-nitrobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitrobenzothiazole from 2,4-dinitrochlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-5-nitrobenzothiazole, a valuable heterocyclic compound, utilizing 2,4-dinitrochlorobenzene as a starting material. This document details the experimental protocol, presents key quantitative data, and elucidates the underlying reaction mechanism.

Introduction

This compound is a significant scaffold in medicinal chemistry and material science. Its synthesis from readily available precursors is of considerable interest. This guide focuses on a specific and efficient method starting from 2,4-dinitrochlorobenzene and thioacetamide. The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Experimental Protocol

The following experimental procedure is adapted from established synthetic methods.[1]

Materials:

-

2,4-dinitrochlorobenzene

-

Thioacetamide

-

Sulpholane (Tetrahydrothiophene 1,1-dioxide)

-

Ethanol

-

Water

Equipment:

-

Reaction flask equipped with a stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

A suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15 g of thioacetamide in 50 ml of sulpholane is prepared in a suitable reaction flask.

-

The mixture is heated to 100°C with continuous stirring.

-

The reaction is maintained at this temperature for a duration of 1 hour.

-

After 1 hour, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is then clarified by filtration to remove any solid impurities.

-

To the filtrate, 200 ml of water is added, which will cause the product to precipitate.

-

The precipitated solid is collected by suction filtration and washed thoroughly with water.

-

The collected solid is then dried.

-

For further purification, the crude product can be recrystallized from ethanol.

Data Presentation

The following table summarizes the key quantitative data associated with this synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| 2,4-dinitrochlorobenzene | 10.13 g | [1] |

| Thioacetamide | 15 g | [1] |

| Sulpholane (solvent) | 50 ml | [1] |

| Reaction Conditions | ||

| Temperature | 100 °C | [1] |

| Time | 1 hour | [1] |

| Product Information | ||

| Product Name | This compound | |

| Molecular Formula | C₈H₆N₂O₂S | |

| Molecular Weight | 194.21 g/mol | |

| Appearance | Yellow to orange crystalline solid | |

| Melting Point (recrystallized) | 133 °C | [1] |

| Yield | ||

| Crude Yield | 6.02 g | [1] |

Reaction Mechanism and Pathway

The synthesis of this compound from 2,4-dinitrochlorobenzene and thioacetamide is proposed to proceed through a two-step mechanism: nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization and dehydration.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The reaction is initiated by the nucleophilic attack of the sulfur atom of thioacetamide on the carbon atom bearing the chlorine in 2,4-dinitrochlorobenzene. The presence of two electron-withdrawing nitro groups (-NO₂) at the ortho and para positions to the chlorine atom significantly activates the aromatic ring for nucleophilic attack. This attack leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the chloride ion results in the formation of an S-(2,4-dinitrophenyl)thioacetimidate intermediate.

Step 2: Intramolecular Cyclization and Dehydration

The intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the thioacetimidate moiety attacks the ortho-nitro-substituted carbon of the dinitrophenyl ring, leading to the formation of a cyclic intermediate. This is followed by the elimination of a molecule of nitrous acid (or a related nitrogen-containing species) and a molecule of water (dehydration) to yield the final aromatic this compound.

Reaction Pathway Diagram

References

In-Depth Technical Guide to CAS Number 2941-66-4: 2-Methyl-5-nitrobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 2941-66-4, which is 2-Methyl-5-nitrobenzothiazole . This document consolidates critical data on its physicochemical properties, synthesis, spectroscopic characterization, and known biological activities, with a focus on its potential applications in research and drug development.

This compound is an organic compound featuring a benzothiazole core, which is a bicyclic system composed of a benzene ring fused to a thiazole ring. Specifically, this molecule is characterized by a methyl group at the 2-position and a nitro group at the 5-position of the benzothiazole framework.[1] It is typically a yellow to orange crystalline solid.[1] The presence of the nitro group and the benzothiazole scaffold makes it a compound of interest for various chemical transformations and biological applications, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1]

Physicochemical and Spectroscopic Characterization

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2941-66-4 | [1][2][3][4] |

| Molecular Formula | C₈H₆N₂O₂S | [1][2][3][4] |

| Molecular Weight | 194.21 g/mol | [1][2][3][4] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 134-137 °C | [3] |

| IUPAC Name | 2-methyl-5-nitro-1,3-benzothiazole | [2] |

| InChI Key | VEWGTWPJKSPGCD-UHFFFAOYSA-N | [3] |

| SMILES | CC1=NC2=C(S1)C=C(C=C2)--INVALID-LINK--[O-] | [2] |

Spectroscopic Data

While a complete set of publicly available raw spectra for this compound is limited, the following table summarizes the expected and reported spectroscopic characteristics based on its structure and data from related compounds.

| Spectrum | Key Features |

| ¹H NMR | Expected aromatic protons in the range of 7.5-8.5 ppm. A singlet for the methyl group protons around 2.8 ppm. |

| ¹³C NMR | A reference to a ¹³C NMR spectrum is available on PubChem.[2] Expected signals for aromatic carbons between 120-155 ppm, a signal for the methyl carbon around 20 ppm, and a signal for the C=N carbon around 165 ppm. |

| IR (Infrared) | Characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C=N stretching vibration around 1640 cm⁻¹.[5] |

| Mass Spec (MS) | Expected molecular ion peak (M⁺) at m/z 194. Fragmentation may involve the loss of the nitro group (NO₂) and cleavage of the thiazole ring.[6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is described in U.S. Patent 4,808,723.[7] The following is a representative protocol based on this patent.

Materials:

-

2,4-Dinitrochlorobenzene

-

Thioacetamide

-

Sulpholane

-

Ethanol

-

Water

Procedure:

-

A suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15 g of thioacetamide in 50 ml of sulpholane is prepared in a suitable reaction vessel.

-

The mixture is heated to 100 °C and stirred at this temperature for 1 hour.

-

After 1 hour, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is clarified by filtration to remove any insoluble impurities.

-

To the filtrate, 200 ml of water is added to precipitate the crude product.

-

The solid precipitate is collected by suction filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from ethanol to yield this compound with a melting point of 133 °C.[7]

Experimental Workflow for Synthesis:

Biological Activity and Signaling Pathways

Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated that benzothiazole-based compounds can induce apoptosis in various cancer cell lines.[8][9][10][11] A key mechanism of action for many of these derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12][13] EGFR is a crucial protein in signal transduction pathways that regulate cell proliferation, and its overexpression is common in many cancers.[13]

The inhibition of EGFR by benzothiazole derivatives can trigger the intrinsic (mitochondrial) pathway of apoptosis.[8][9][11] This pathway is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c.[9] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are executioner proteins that dismantle the cell.[9] This process is regulated by the Bcl-2 family of proteins, with benzothiazole derivatives shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[9]

Furthermore, the anticancer effects of benzothiazole derivatives have been linked to the modulation of downstream signaling pathways, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[12][14]

EGFR-Mediated Apoptosis Signaling Pathway:

Antimicrobial Activity

Derivatives of this compound are also being investigated for their antimicrobial properties. The benzothiazole nucleus is a key structural component in various compounds that exhibit activity against a range of bacteria and fungi. The specific mechanisms of antimicrobial action are still under investigation but may involve the inhibition of essential enzymes or disruption of cell wall synthesis in microorganisms.

Conclusion

This compound (CAS 2941-66-4) is a versatile chemical intermediate with significant potential in the development of new pharmaceuticals, particularly in the area of oncology. Its benzothiazole core serves as a valuable scaffold for the design of potent EGFR inhibitors that can induce apoptosis in cancer cells through the mitochondrial pathway. Further research into the structure-activity relationships of its derivatives and their specific interactions with biological targets will be crucial for the development of novel therapeutic agents. This guide provides a foundational resource for researchers and professionals engaged in the exploration and application of this promising compound.

References

- 1. CAS 2941-66-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Benzothiazole, 2-methyl-5-nitro- | C8H6N2O2S | CID 76251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-甲基-5-硝基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]

- 8. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [eurekaselect.com]

physical and chemical properties of 2-Methyl-5-nitrobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-5-nitrobenzothiazole. It includes a summary of its key attributes, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications.

Core Physical and Chemical Properties

This compound is an organic compound featuring a benzothiazole scaffold, which is a fusion of benzene and thiazole rings. Key structural characteristics include a methyl group at the 2-position and a nitro group at the 5-position.[1] This compound typically presents as a yellow to orange crystalline solid and demonstrates moderate solubility in organic solvents.[1]

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the benzothiazole ring system, making the compound a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] The nitro group also makes it susceptible to nucleophilic substitution reactions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₂S | [1][2][3] |

| Molecular Weight | 194.21 g/mol | [2][3] |

| CAS Number | 2941-66-4 | [2][3] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 134-137 °C | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Moderately soluble in organic solvents | [1] |

Spectral Data

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (3H, complex multiplet, ~δ 7.5-8.5 ppm), Methyl protons (3H, singlet, ~δ 2.8 ppm) |

| ¹³C NMR | Aromatic and thiazole carbons (~δ 120-160 ppm), Methyl carbon (~δ 20 ppm) |

| IR (Infrared) Spectroscopy | ~1520 cm⁻¹ and ~1340 cm⁻¹ (NO₂ asymmetric and symmetric stretching), ~1600 cm⁻¹ (C=N stretching), ~3100-3000 cm⁻¹ (aromatic C-H stretching) |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 194. Fragments corresponding to the loss of NO₂ (m/z = 148) and other characteristic fragments. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This protocol is adapted from a known synthetic route.

dot

Synthesis workflow for this compound.

Materials:

-

2,4-Dinitrochlorobenzene

-

Thioacetamide

-

Sulpholane

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4-dinitrochlorobenzene and thioacetamide in sulpholane.

-

Heat the mixture to 100°C and stir at this temperature for 1 hour.

-

After 1 hour, remove the heat source and allow the mixture to cool to room temperature.

-

Clarify the mixture by filtration to remove any insoluble byproducts.

-

To the filtrate, add a significant volume of deionized water to precipitate the crude product.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of deionized water to remove any remaining sulpholane and other water-soluble impurities.

-

Dry the collected solid, yielding crude this compound.

Purification by Recrystallization

dot

Recrystallization workflow for purification.

Materials:

-

Crude this compound

-

Ethanol (or another suitable solvent)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a small amount of ethanol and heat the mixture on a hot plate with gentle swirling.

-

Continue adding small portions of hot ethanol until the solid just dissolves.

-

Remove the flask from the hot plate and allow it to cool slowly to room temperature.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

-

Dry the crystals to obtain pure this compound.

Characterization by Melting Point Determination

dot

Workflow for melting point determination.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp)

Procedure:

-

Ensure the purified sample is completely dry and finely powdered.

-

Load a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature about 20°C below the expected melting point (around 115°C).

-

Decrease the heating rate to 1-2°C per minute.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Potential Applications and Further Research

This compound serves as a key building block in organic synthesis. Its derivatives have been explored for various applications, including:

-

Dyes and Pigments: The benzothiazole core is a common feature in many commercial dyes.

-

Pharmaceuticals: Benzothiazole derivatives have shown a wide range of biological activities, and this compound can be a precursor to novel therapeutic agents.

-

Agrochemicals: Certain benzothiazole compounds exhibit herbicidal or fungicidal properties.

Further research into the biological activities of this compound and its derivatives could lead to the discovery of new drug candidates. Elucidation of its precise spectral characteristics through experimental analysis is also a crucial next step for its full characterization.

References

Solubility of 2-Methyl-5-nitrobenzothiazole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-5-nitrobenzothiazole in various organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing detailed experimental protocols for determining the solubility of this compound, alongside illustrative data presented in a structured format. This guide is intended to equip researchers with the necessary methodologies to generate precise and reliable solubility data for their specific applications.

Introduction to this compound and its Solubility

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₆N₂O₂S.[1][2] Its structure, featuring a benzothiazole core substituted with a methyl and a nitro group, suggests a moderate to low polarity. As a crystalline solid, its solubility is a critical parameter in various applications, including pharmaceutical development, synthesis of dyes, and agrochemicals.[3] The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in organic solvents with similar polarity. Nitro-substituted benzothiazole derivatives are generally known to have poor aqueous solubility.[4]

Data Presentation: Illustrative Solubility of this compound

The following tables present illustrative quantitative solubility data for this compound in a selection of common organic solvents at various temperatures. It is crucial to note that this data is hypothetical and intended for demonstrative purposes only. Researchers are strongly encouraged to determine the solubility experimentally using the protocols outlined in the subsequent sections.

Table 1: Illustrative Solubility of this compound at 25°C (298.15 K)

| Solvent | Solvent Polarity (Dielectric Constant) | Illustrative Solubility (g/L) | Illustrative Molar Solubility (mol/L) |

| Hexane | 1.88 | < 0.1 | < 0.0005 |

| Toluene | 2.38 | 1.5 | 0.0077 |

| Dichloromethane | 8.93 | 5.0 | 0.0257 |

| Acetone | 20.7 | 8.2 | 0.0422 |

| Ethanol | 24.5 | 3.5 | 0.0180 |

| Methanol | 32.7 | 2.1 | 0.0108 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | > 0.257 |

Table 2: Illustrative Temperature Dependence of this compound Solubility in Ethanol

| Temperature (°C) | Temperature (K) | Illustrative Solubility (g/L) | Illustrative Molar Solubility (mol/L) |

| 10 | 283.15 | 1.8 | 0.0093 |

| 25 | 298.15 | 3.5 | 0.0180 |

| 40 | 313.15 | 6.2 | 0.0319 |

| 60 | 333.15 | 12.5 | 0.0644 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for any research involving this compound. The following are detailed protocols for two widely used and reliable methods for determining the solubility of a crystalline solid in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent. The presence of excess solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator and agitate them for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The equilibration time should be determined experimentally by analyzing samples at different time points until the concentration plateaus.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, ensuring no solid particles are transferred.

-

Transfer the supernatant to a pre-weighed, dry container (e.g., a glass beaker or evaporating dish).

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of supernatant taken (L))

-

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that wavelength range. The concentration of the dissolved solute is determined by measuring its absorbance and using a pre-established calibration curve.

Methodology:

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute solution of this compound in the desired solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin, following the Beer-Lambert Law.

-

-

Preparation of Saturated Solution and Sample Analysis:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

Carefully withdraw a small, known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L or mol/L).

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the solubility determination methods described above.

Caption: Experimental Workflow for Gravimetric Solubility Determination.

Caption: Experimental Workflow for UV-Vis Spectrophotometric Solubility Determination.

References

Spectroscopic Profile of 2-Methyl-5-nitrobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Methyl-5-nitrobenzothiazole. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide presents a combination of data reported for closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Chemical Structure and Properties

IUPAC Name: 2-methyl-5-nitro-1,3-benzothiazole[1] Molecular Formula: C₈H₆N₂O₂S[1] Molecular Weight: 194.21 g/mol [1] CAS Number: 2941-66-4

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 | Singlet | 3H | -CH₃ |

| ~7.8 | Doublet | 1H | Ar-H |

| ~8.2 | Doublet of doublets | 1H | Ar-H |

| ~8.8 | Doublet | 1H | Ar-H |

Note: Predicted values are based on the analysis of structurally similar nitroaromatic and benzothiazole compounds.

Table 2: Reported ¹³C NMR Spectroscopic Data for a Related Benzothiazole Derivative

| Chemical Shift (δ) ppm | Assignment |

| 55.21, 55.79 | -OCH₃ |

| 110.07, 113.34, 113.99, 116.58, 116.74 | Ar-C |

| 121.51, 122.52, 124.22 | Ar-C |

| 131.40, 140.71, 152.95, 156.05, 158.25 | Ar-C (quaternary) |

| 171.39 | C=N |

Data from a study on N-(3,4-dimethoxybenzylidene)-6-nitrobenzo[d]thiazol-2-amine, a related nitrobenzothiazole derivative.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1600-1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~1550 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1620 | Medium | C=N stretch of the thiazole ring |

Note: These are characteristic absorption regions for the functional groups present in the molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular Ion) |

| 178 | [M - O]⁺ |

| 164 | [M - NO]⁺ |

| 148 | [M - NO₂]⁺ |

| 134 | [M - NO₂ - CH₂]⁺ or [M - C₂H₄O₂]⁺ |

| 108 | [C₆H₄S]⁺ |

Note: Fragmentation patterns are predicted based on the common fragmentation of nitroaromatic compounds and benzothiazole derivatives.[4][5]

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Instrumentation and Parameters: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, a typical spectral width of 0-10 ppm is used, with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is employed, often with proton decoupling to simplify the spectrum.

IR Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). Electron Impact (EI) is a common ionization technique for such compounds.

Instrumentation and Parameters: In a typical EI-MS experiment, the sample is bombarded with electrons at an energy of 70 eV. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each fragment.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation and purity assessment, it is imperative to acquire and interpret the full experimental spectra of a synthesized and purified sample.

References

Potential Biological Activity of 2-Methyl-5-nitrobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nitrobenzothiazole is a heterocyclic organic compound with a molecular formula of C₈H₆N₂O₂S.[1][2] While comprehensive biological data for this specific molecule is not extensively documented in publicly available literature, the benzothiazole scaffold, particularly when substituted with a nitro group, is a recurring motif in compounds exhibiting a wide range of pharmacological activities. This technical guide aims to provide an in-depth overview of the potential biological activities of this compound by examining the reported activities of structurally analogous compounds. The primary focus will be on its potential as an anticancer and antimicrobial agent, areas where benzothiazole derivatives have shown significant promise.[3][4] This document will present extrapolated quantitative data, detailed experimental protocols for assessing these activities, and visual representations of hypothetical mechanisms and workflows to guide future research endeavors.

Introduction

Benzothiazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5] The presence of a nitro group, as in this compound, can significantly influence the electronic properties of the molecule, often enhancing its biological efficacy.[2] This guide will synthesize the existing knowledge on nitrobenzothiazole derivatives to build a speculative but scientifically grounded profile of this compound's potential therapeutic applications.

Potential Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[4][6] The mechanism of action for these compounds often involves the modulation of key signaling pathways implicated in cancer progression.

Postulated Mechanism of Action

Based on the activities of related compounds, this compound could potentially exert its anticancer effects through various mechanisms. One plausible hypothesis is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For instance, some benzothiazole derivatives have been shown to target the epidermal growth factor receptor (EGFR) signaling pathway, which is frequently dysregulated in many cancers.[7] Downregulation of EGFR can, in turn, affect downstream pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, leading to the induction of apoptosis and cell cycle arrest.[7]

Another potential mechanism is the induction of oxidative stress within cancer cells. The nitro group in this compound could be enzymatically reduced to generate reactive oxygen species (ROS), leading to DNA damage and apoptosis.

Quantitative Data from Structurally Related Compounds

While specific IC50 values for this compound are not available, the following table summarizes the anticancer activity of various nitro-substituted benzothiazole derivatives against different cancer cell lines to provide a comparative benchmark.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalimide-substituted benzothiazole | HT-29 (Colon) | 3.72 ± 0.3 | [4] |

| Naphthalimide-substituted benzothiazole | A549 (Lung) | 4.074 ± 0.3 | [4] |

| Naphthalimide-substituted benzothiazole | MCF-7 (Breast) | 7.91 ± 0.4 | [4] |

| Bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 | [4] |

| Bromopyridine acetamide benzothiazole | SW620 (Colon) | 0.0043 | [4] |

| Bromopyridine acetamide benzothiazole | A549 (Lung) | 0.044 | [4] |

| Bromopyridine acetamide benzothiazole | HepG2 (Liver) | 0.048 | [4] |

Potential Antimicrobial Activity

The benzothiazole nucleus is a key component of several antimicrobial agents. The introduction of a nitro group can enhance the antimicrobial spectrum and potency.

Postulated Mechanism of Action

The antimicrobial action of nitro-heterocyclic compounds often involves the reductive activation of the nitro group by microbial nitroreductases. This process generates cytotoxic metabolites that can damage microbial DNA, proteins, and other macromolecules, ultimately leading to cell death. It is plausible that this compound could follow a similar mechanism of action against a range of bacterial and fungal pathogens.

Quantitative Data from Structurally Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against different microbial strains, offering a reference for the potential efficacy of this compound.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Benzothiazole-thiophene derivative | S. aureus | 6.25 ± 0.27 | [3] |

| Sulfonamide-benzothiazole analog | P. aeruginosa | 3.1 - 6.2 | [3] |

| Sulfonamide-benzothiazole analog | S. aureus | 3.1 - 6.2 | [3] |

| Sulfonamide-benzothiazole analog | E. coli | 3.1 - 6.2 | [3] |

| Tetrazine-linked benzothiazole | K. aerogenes | 8 - 128 | [8] |

| Tetrazine-linked benzothiazole | A. baumannii | 8 - 128 | [8] |

| Tetrazine-linked benzothiazole | E. faecium | 8 - 128 | [8] |

Experimental Protocols

To empirically determine the biological activity of this compound, the following standard experimental protocols are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48-72 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Methodology:

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated for 18-24 hours at the optimal growth temperature for the respective microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

To further illustrate the potential research and mechanistic pathways related to this compound, the following diagrams are provided.

Caption: A potential experimental workflow for the synthesis and biological evaluation of this compound.

Caption: A hypothetical signaling pathway potentially inhibited by this compound in cancer cells.

Conclusion

While direct experimental evidence for the biological activity of this compound is limited, the extensive research on structurally similar benzothiazole derivatives strongly suggests its potential as a valuable scaffold for the development of new anticancer and antimicrobial agents. The presence of the methyl and nitro groups is anticipated to modulate its biological profile, and further investigation is warranted. The experimental protocols and hypothetical frameworks presented in this guide are intended to serve as a foundation for future research to unlock the therapeutic potential of this compound. It is recommended that future studies focus on the synthesis of this compound and its derivatives, followed by a comprehensive evaluation of their biological activities and mechanisms of action.

References

- 1. Benzothiazole, 2-methyl-5-nitro- | C8H6N2O2S | CID 76251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2941-66-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-5-nitrobenzothiazole: A Versatile Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Among its derivatives, 2-Methyl-5-nitrobenzothiazole emerges as a particularly promising and versatile small molecule scaffold. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the reactive methyl group, provide a fertile ground for the synthesis of diverse molecular entities with significant therapeutic potential. This technical guide delves into the synthesis, chemical properties, and, most importantly, the burgeoning biological applications of derivatives originating from the this compound core. We will explore its role in the development of novel anticancer and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and synthetic workflows.

Introduction: The Benzothiazole Core and the Promise of this compound

Benzothiazoles are bicyclic heterocyclic compounds that have garnered immense interest in the field of drug discovery due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The versatility of the benzothiazole scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological profile.

This compound, with its distinct substitution pattern, offers several advantages as a starting point for drug design. The nitro group at the 5-position significantly influences the molecule's electronic and reactive characteristics, often enhancing its biological efficacy. The methyl group at the 2-position provides a key site for further chemical elaboration, enabling the construction of diverse and complex molecular architectures. This guide will focus on the derivatization of this specific scaffold and the subsequent biological evaluation of the resulting compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the core scaffold is essential for its effective utilization in drug design and synthesis.

| Property | Value | Reference |

| CAS Number | 2941-66-4 | [1] |

| Molecular Formula | C₈H₆N₂O₂S | [1] |

| Molecular Weight | 194.21 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | [2] |

| Melting Point | 134-137 °C | |

| Solubility | Moderately soluble in organic solvents | [2] |

Synthesis of this compound Derivatives

The synthesis of derivatives from the this compound core is a critical step in exploring its therapeutic potential. While specific, detailed protocols for the derivatization of this exact molecule are not abundantly available in the public domain, general synthetic strategies for modifying the benzothiazole ring system can be adapted. A common approach involves the reaction of 2,4-dinitrochlorobenzene with thioacetamide.[3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of benzothiazole derivatives, which can be conceptually applied to the this compound scaffold.

Caption: A generalized workflow for the synthesis and biological evaluation of benzothiazole derivatives.

Representative Experimental Protocol: Synthesis of 2-Amino-6-substituted-benzothiazole Derivatives

While not starting from this compound, the following protocol for the synthesis of 2-amino-6-substituted-benzothiazoles provides a relevant example of the chemical methodologies employed in this field.

Step 1: Synthesis of 2-Amino-6-substituted-1,3-benzothiazole A mixture of a 4-substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid (20 mL) is cooled and stirred. To this solution, bromine (0.01 mol) is added dropwise at 10 °C. Stirring is continued for an additional 3 hours. The separated hydrobromide salt is filtered, washed with acetic acid, and dried. It is then dissolved in hot water and neutralized with a 25% aqueous ammonia solution. The resulting precipitate is filtered, washed with water, dried, and recrystallized from benzene to yield the 2-amino-6-substituted-1,3-benzothiazole.[4]

Step 2: Synthesis of Urea/Thiourea Derivatives To a solution of sodium cyanate (0.5 g) in a minimum amount of water, glacial acetic acid (5 mL) is added. This solution is then heated with the respective 2-amino-6-substituted-1,3-benzothiazole to yield the final urea/thiourea derivative.[4]

Biological Activities of this compound Derivatives

The true potential of this compound as a scaffold lies in the diverse biological activities exhibited by its derivatives. The primary areas of investigation have been in oncology and infectious diseases.

Anticancer Activity

Derivatives of the closely related 2-amino-6-nitrobenzothiazole have demonstrated notable anticancer activity against a range of human cancer cell lines. This suggests that derivatives of this compound are also likely to possess significant antiproliferative properties.

Table 1: Anticancer Activity of 2-Amino-6-nitrobenzothiazole Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Sulfonamide derivative of 2-amino-6-nitrobenzothiazole | MCF-7 (Breast) | 34.5 | [5] |

| HeLa (Cervical) | 44.15 | [5] | |

| MG63 (Osteosarcoma) | 36.1 | [5] | |

| Thiazolidinone derivative with nitrobenzylidene | MCF-7 (Breast) | 0.036 | [5] |

| HepG2 (Liver) | 0.048 | [5] | |

| N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 µg/mL | [5] |

| LNCaP (Prostate) | 11.2 µg/mL | [5] |

Mechanism of Action in Cancer

Benzothiazole derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways that are often dysregulated in cancer.[6] These include pathways critical for cell proliferation, survival, and angiogenesis.

Caption: Benzothiazole derivatives can inhibit key signaling pathways involved in cancer progression.

By inhibiting receptors like the Epidermal Growth Factor Receptor (EGFR), these compounds can block downstream signaling cascades such as the PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK pathways, ultimately leading to reduced cell proliferation and survival.[6]

Antimicrobial Activity

The benzothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The nitro group, in particular, is a common feature in many antimicrobial drugs, and its presence in the this compound core suggests a strong potential for antibacterial and antifungal activity.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL or µM) | Reference |

| Sulfonamide analogues | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 µg/mL | [7] |

| Mutant E. coli | 12.5 µg/mL | [7] | |

| Thiazolidin-4-one derivatives | P. aeruginosa, E. coli | 90 - 180 µg/mL | [7] |

| DNA gyrase B inhibitors | Enterococcus faecalis | 3.13 µM | [7] |

Mechanism of Action in Microbes

The antimicrobial mechanisms of benzothiazole derivatives are diverse and can involve the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. Others act as dihydropteroate synthase inhibitors, disrupting the folate biosynthesis pathway, which is essential for microbial growth.

References

- 1. scbt.com [scbt.com]

- 2. CAS 2941-66-4: this compound | CymitQuimica [cymitquimica.com]

- 3. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Methyl-5-nitrobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the nitro group in 2-Methyl-5-nitrobenzothiazole, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1] The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the benzothiazole ring system, making it a focal point for various chemical transformations. This document details the principal reactions of the nitro group, namely its reduction to an amino group and its role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr). Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to support researchers in the synthesis and functionalization of this compound derivatives.

Introduction

This compound is a crystalline solid, typically yellow to orange, characterized by a benzothiazole core structure substituted with a methyl group at the 2-position and a nitro group at the 5-position.[1] Its molecular formula is C₈H₆N₂O₂S, and it has a molecular weight of 194.21 g/mol . The presence of the nitro group is pivotal to the molecule's reactivity, rendering it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Understanding the reactivity of this functional group is crucial for the strategic design and development of novel compounds with desired biological activities. This guide will focus on two primary aspects of the nitro group's reactivity: its reduction to an amine and its ability to facilitate nucleophilic aromatic substitution.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to a primary amine is a fundamental transformation that dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into an electron-donating one. This transformation is a gateway to a wide array of further chemical modifications, including amide bond formation and diazotization reactions. Common methods for this reduction include catalytic hydrogenation and the use of reducing agents like iron powder or stannous chloride.

Catalytic Hydrogenation

Experimental Protocol: General Procedure for Catalytic Hydrogenation

-

Materials: this compound, Palladium on carbon (Pd/C, 5-10 mol%), Ethanol (or other suitable solvent), Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of Pd/C to the solution.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-Methyl-5-aminobenzothiazole.

-

Purify the product by recrystallization or column chromatography.

-

Reduction with Iron Powder

Reduction using iron powder in the presence of an acid or an ammonium salt is a classical and highly effective method for converting aromatic nitro compounds to amines. A specific and high-yielding protocol for the reduction of this compound has been reported.

Table 1: Quantitative Data for the Reduction of this compound with Iron Powder

| Reactant | Molar Ratio | Reagent | Solvent | Reaction Time | Temperature | Yield of 5-amino-2-methylbenzothiazole |

| This compound | 1 | Iron powder, NH₄Cl | Methanol/Water | 2 hours | Reflux | 98% |

Experimental Protocol: Reduction of this compound with Iron and Ammonium Chloride

-

Materials: this compound (3.08 g, 15.9 mmol), Powdered iron (4.87 g, 87.2 mmol), Ammonium chloride (6.79 g, 126 mmol), Methanol (120 mL), Water (30 mL), Ethyl acetate, 10% Sodium carbonate solution, Anhydrous sodium sulfate.

-

Procedure:

-

To a mixture of 2-methyl-5-nitrobenzo[d]thiazole, powdered iron, and ammonium chloride, add methanol and water.

-

Stir the mixture and heat it at reflux for 2 hours.

-

Cool the reaction mixture to ambient temperature and filter it.

-

Concentrate the filtrate in vacuo.

-

Partition the residue between ethyl acetate (60 mL) and 10% Na₂CO₃ (40 mL).

-

Separate the organic layer and dry it over Na₂SO₄.

-

Filter the solution and concentrate it in vacuo.

-

Purify the crude product via silica gel chromatography (eluting with 2:1 petroleum ether: ethyl acetate) to yield 2.55 g (98%) of 5-amino-2-methylbenzothiazole as a pale yellow solid.

-

Reduction with Stannous Chloride

Stannous chloride (SnCl₂) in the presence of a strong acid or in an organic solvent is another widely used reagent for the reduction of aromatic nitro compounds. While a specific protocol for this compound is not detailed in the search results, a general procedure under ultrasonic irradiation, which can enhance reaction rates, is provided below.

Experimental Protocol: General Procedure for Nitro Reduction with Stannous Chloride under Ultrasonic Irradiation

-

Materials: this compound, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol, Ethyl acetate, 2M Potassium hydroxide (KOH).

-

Procedure:

-

Dissolve this compound in ethanol.

-

Add an excess of SnCl₂·2H₂O to the solution.

-

Expose the reaction mixture to ultrasonic irradiation for approximately 2 hours at 30 °C, monitoring the reaction by TLC.

-

Remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and 2M KOH.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine and water, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash silica gel column chromatography.

-

Diagram 1: Reaction Pathway for the Reduction of the Nitro Group

Caption: General pathways for the reduction of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nitro group at the 5-position of this compound activates the benzothiazole ring system towards nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a variety of nucleophiles onto the aromatic ring, typically at positions ortho or para to the nitro group. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

While specific examples of SNAr reactions on this compound are not extensively detailed in the provided search results, the principles of SNAr on activated aromatic systems are well-established. The following protocols for related compounds can serve as a guide for developing synthetic routes involving this compound.

Reaction with Amine Nucleophiles

The reaction of activated nitroaromatic compounds with primary or secondary amines is a common method for the formation of C-N bonds.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

-

Materials: this compound (or a related activated aryl halide), Amine (e.g., piperidine, morpholine), Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a dry round-bottom flask, combine this compound (1.0 eq) and potassium carbonate (2.0 eq).

-

Add a minimal amount of DMSO to dissolve the starting materials.

-

Add the desired amine (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture with stirring (typically at 80-100 °C) and monitor its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

Reaction with Alkoxide Nucleophiles

Alkoxide nucleophiles, such as methoxide, can also displace a suitable leaving group on an activated aromatic ring. In the case of this compound, the reaction would likely target a halo-substituted derivative or, under forcing conditions, potentially the nitro group itself.

Experimental Protocol: General Procedure for SNAr with an Alkoxide Nucleophile

-

Materials: A suitable this compound derivative (e.g., with a leaving group at a position activated by the nitro group), Sodium methoxide (or another alkoxide), Methanol (or the corresponding alcohol).

-

Procedure:

-

Dissolve the this compound derivative in the corresponding alcohol (e.g., methanol for a methoxide reaction).

-

Add a solution of the sodium alkoxide in the alcohol to the reaction mixture.

-

Stir the reaction at a suitable temperature (ranging from room temperature to reflux) and monitor by TLC or LC-MS.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Diagram 2: General Mechanism of Nucleophilic Aromatic Substitution

Caption: The two-step addition-elimination mechanism of SNAr.

Conclusion

The nitro group at the 5-position of this compound is a versatile functional handle that dictates the molecule's reactivity. Its facile reduction to an amino group provides a key entry point for the synthesis of a diverse range of derivatives. Furthermore, the strong electron-withdrawing nature of the nitro group activates the benzothiazole ring for nucleophilic aromatic substitution, enabling the introduction of various functionalities. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this compound and its derivatives in the pursuit of novel therapeutic agents and functional materials. Further investigation into specific SNAr reactions on this scaffold is warranted to expand its synthetic utility.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzothiazole

Introduction

Azo dyes incorporating a benzothiazole moiety are a significant class of synthetic colorants, particularly in the realm of disperse dyes for synthetic fibers like polyester. The presence of the heterocyclic benzothiazole ring, often substituted with electron-withdrawing groups such as a nitro group, can lead to dyes with high tinctorial strength, good light fastness, and bright, deep shades. This document provides detailed protocols and application notes for the synthesis of azo dyes using 2-amino-5-nitrobenzothiazole as the diazo component. The synthesis involves a two-step process: the diazotization of 2-amino-5-nitrobenzothiazole, followed by the coupling of the resulting diazonium salt with a suitable aromatic coupling component.

The general synthetic route involves the conversion of the primary aromatic amine (2-amino-5-nitrobenzothiazole) into a diazonium salt at low temperatures in the presence of an acid and a nitrite salt.[1] This unstable diazonium salt is then immediately reacted with an electron-rich coupling component, such as a substituted aniline, naphthol, or pyrazolone derivative, to form the stable azo dye.[1][2]

I. General Synthesis Workflow

The synthesis of azo dyes from 2-amino-5-nitrobenzothiazole follows a well-established two-stage reaction pathway: diazotization and azo coupling.

-

Diazotization: 2-Amino-5-nitrobenzothiazole is treated with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite and a strong mineral acid (e.g., sulfuric acid or hydrochloric acid), at a low temperature (0-5 °C) to form the corresponding diazonium salt.[1][3]

-

Azo Coupling: The freshly prepared, cold diazonium salt solution is then added to a solution of a coupling component. The coupling component is typically an electron-rich aromatic compound, such as a substituted aniline or a naphthol derivative, dissolved in a suitable solvent.[1] The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo dye. The reaction is carefully controlled at a low temperature to ensure the stability of the diazonium salt and to promote selective coupling.[2]

The following diagram illustrates the general workflow for the synthesis of azo dyes from 2-amino-5-nitrobenzothiazole.

Caption: General workflow for the synthesis of azo dyes.

II. Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye using 2-amino-5-nitrobenzothiazole as the diazo component and a substituted aniline as the coupling component.

Protocol 1: Diazotization of 2-Amino-5-nitrobenzothiazole

Materials:

-

2-Amino-5-nitrobenzothiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Distilled Water

Procedure:

-

In a flask, carefully add 2-amino-5-nitrobenzothiazole to a pre-cooled mixture of concentrated sulfuric acid and crushed ice, while maintaining the temperature between 0-5 °C with external cooling (ice-salt bath).[3]

-

Stir the mixture until a clear solution is obtained.

-

Prepare a solution of sodium nitrite in concentrated sulfuric acid (nitrosylsulfuric acid) and cool it to 0 °C.[2]

-

Slowly add the cold nitrosylsulfuric acid solution dropwise to the solution of 2-amino-5-nitrobenzothiazole, ensuring the temperature does not rise above 5 °C.[1]

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for approximately 30-60 minutes to ensure complete diazotization.[3] The resulting solution contains the diazonium salt of 2-amino-5-nitrobenzothiazole and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Substituted Aniline Derivative

Materials:

-

Diazonium salt solution from Protocol 1

-

Substituted Aniline (e.g., N,N-diethylaniline)

-

Dilute Sodium Hydroxide (NaOH) solution

-

Glacial Acetic Acid (optional, for pH adjustment)

-

Ice

Procedure:

-

In a separate beaker, dissolve the substituted aniline coupling component in a suitable solvent, such as dilute acid or an organic solvent, and cool the solution to 0-5 °C in an ice bath.[3]

-

Slowly add the cold diazonium salt solution from Protocol 1 to the cooled solution of the coupling component with vigorous stirring.[1]

-

Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

-

The coupling reaction is often pH-dependent. Adjust the pH of the reaction mixture as needed, typically to a slightly acidic or neutral pH, to facilitate the coupling reaction.[2]

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure the completion of the coupling reaction. The formation of a colored precipitate indicates the formation of the azo dye.[1]

-

Isolate the crude azo dye by filtration.

-

Wash the precipitate thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) to obtain the pure azo dye.[1]

-

Dry the purified dye in a vacuum oven at a moderate temperature.

III. Data Presentation

The following table summarizes the synthesis of a series of disperse azo dyes derived from 2-amino-5-nitrobenzothiazole and various substituted aniline coupling components. The data includes the specific coupling component used, the resulting color of the dye on polyester fiber, and the maximum absorption wavelength (λmax).

| Dye ID | Coupling Component | Color on Polyester | λmax (nm) | Reference |

| 1 | N,N-bis(β-hydroxyethyl)aniline | Reddish Blue | 580 | [4] |

| 2 | N-ethyl-N-(β-cyanoethyl)aniline | Bluish Violet | 595 | [4] |

| 3 | N,N-diethyl-m-toluidine | Reddish Violet | 565 | [4] |

| 4 | N-ethyl-N-benzylaniline | Violet | 570 | [4] |

| 5 | N-(β-cyanoethyl)-N-(β-hydroxyethyl)aniline | Violet | 585 | [4] |

IV. Signaling Pathways and Logical Relationships

The chemical transformation from the starting materials to the final azo dye product can be visualized as a direct synthetic pathway. The following diagram illustrates the chemical structures and the progression of the reaction.

Caption: Chemical structures in azo dye synthesis.

V. Characterization and Properties

The synthesized azo dyes can be characterized using various spectroscopic and analytical techniques:

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and the color of the dye.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N azo linkage, the nitro group (NO₂), and other functional groups present in the coupling component.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized dye.

-

Mass Spectrometry (MS): To determine the molecular weight of the dye.

-

Elemental Analysis: To determine the elemental composition of the dye.

The performance properties of these dyes, particularly for textile applications, are evaluated by assessing their:

-

Fastness Properties: Including light fastness, wash fastness, and sublimation fastness on polyester fibers.

-

Dyeing Properties: Such as exhaustion and build-up on the fiber.

Azo dyes derived from 2-amino-5-nitrobenzothiazole are known to produce a range of colors from red to blue on polyester fabrics, with generally good fastness properties.[4][5] The final color and properties of the dye are highly dependent on the chemical structure of the coupling component used.

References

- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acu.edu.in [acu.edu.in]

- 3. isca.me [isca.me]

- 4. Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre – Oriental Journal of Chemistry [orientjchem.org]

- 5. Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Methyl-5-nitrobenzothiazole as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methyl-5-nitrobenzothiazole and its derivatives as foundational scaffolds in the construction of a diverse array of pharmaceutically active compounds. The inherent reactivity of the benzothiazole core, coupled with the electronic influence of the nitro and methyl groups, makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents.

This document details key synthetic transformations, provides specific experimental protocols, and presents quantitative data to facilitate the replication and further development of these methodologies in a research setting.

Introduction to Benzothiazoles in Medicinal Chemistry

Benzothiazoles are a class of heterocyclic compounds that feature a benzene ring fused to a thiazole ring. This scaffold is of significant interest in drug discovery, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The this compound variant, in particular, serves as a key starting material for the synthesis of more complex molecules, leveraging the reactivity of its functional groups for further chemical modifications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction optimization and safety.

| Property | Value | Reference |

| CAS Number | 2941-66-4 | [1] |

| Molecular Formula | C₈H₆N₂O₂S | [1] |

| Molecular Weight | 194.21 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | [2] |

| Melting Point | 134-137 °C | |

| Solubility | Moderately soluble in organic solvents | [2] |

Synthetic Applications and Protocols

While direct, multi-step pharmaceutical syntheses starting from this compound are not extensively detailed in publicly available literature, a closely related and highly relevant synthetic pathway involves the use of 2-aminobenzothiazole derivatives to generate compounds with significant therapeutic potential. The following sections outline a well-documented synthesis of potent anti-inflammatory agents starting from 2-acetylaminobenzothiazole, a readily available precursor. This pathway highlights the importance of the nitrobenzothiazole scaffold in medicinal chemistry.

Synthesis of 2-Amino-6-nitrobenzothiazole Intermediate

A key transformation in the utilization of the benzothiazole scaffold is the introduction of a nitro group and the subsequent conversion to a versatile amino group.

Workflow for the Synthesis of 2-Amino-6-nitrobenzothiazole:

Experimental Protocol:

Step 1: Nitration of 2-Acetylaminobenzothiazole [3][4]

-

In a suitable reaction vessel, introduce 192 g (1.0 mol) of 2-acetylaminobenzothiazole to 490 g of sulfuric acid monohydrate at a temperature of 20-30 °C.

-

Cool the resulting mixture to 5-10 °C.

-

Perform the nitration by the dropwise addition of 200 g of a mixed acid solution containing 31.5% nitric acid, maintaining the temperature within the 5-10 °C range.

-